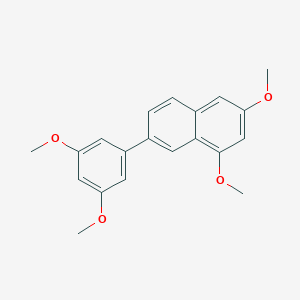
7-(3,5-Dimethoxyphenyl)-1,3-dimethoxynaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(3,5-Dimethoxyphenyl)-1,3-dimethoxynaphthalene is an organic compound characterized by its unique structure, which includes a naphthalene core substituted with methoxy groups at specific positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3,5-Dimethoxyphenyl)-1,3-dimethoxynaphthalene typically involves the use of Suzuki-Miyaura coupling reactions. This method employs palladium-catalyzed cross-coupling between aryl halides and boronic acids. For instance, 3,5-dimethoxyphenylboronic acid can be coupled with 1,3-dimethoxynaphthalene under specific conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar coupling reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product is crucial to ensure its suitability for various applications.
Análisis De Reacciones Químicas
Types of Reactions
7-(3,5-Dimethoxyphenyl)-1,3-dimethoxynaphthalene can undergo several types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., bromine, chlorine) and organometallic compounds (e.g., Grignard reagents).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or alkanes. Substitution reactions can result in a variety of substituted naphthalene derivatives.
Aplicaciones Científicas De Investigación
7-(3,5-Dimethoxyphenyl)-1,3-dimethoxynaphthalene has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of other complex molecules.
Mecanismo De Acción
The mechanism of action of 7-(3,5-Dimethoxyphenyl)-1,3-dimethoxynaphthalene involves its interaction with specific molecular targets and pathways. For instance, it may act as a photosensitizer by generating singlet oxygen, which can induce cell death in targeted tissues . Additionally, its methoxy groups can participate in hydrogen bonding and other interactions that influence its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue of dopamine with methoxy groups at the 3 and 4 positions.
5,10,15,20-Tetrakis(3,5-dimethoxyphenyl)porphyrin: A compound used as a photosensitizer in photodynamic therapy.
N-(3,5-Dimethoxyphenyl)imidodicarbonimidic diamide: A compound with potential pharmacological applications.
Uniqueness
7-(3,5-Dimethoxyphenyl)-1,3-dimethoxynaphthalene is unique due to its specific substitution pattern on the naphthalene core, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
927884-96-6 |
|---|---|
Fórmula molecular |
C20H20O4 |
Peso molecular |
324.4 g/mol |
Nombre IUPAC |
7-(3,5-dimethoxyphenyl)-1,3-dimethoxynaphthalene |
InChI |
InChI=1S/C20H20O4/c1-21-16-8-15(9-17(11-16)22-2)13-5-6-14-7-18(23-3)12-20(24-4)19(14)10-13/h5-12H,1-4H3 |
Clave InChI |
VLOLJMSUXSWPAY-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C2C=C(C=CC2=C1)C3=CC(=CC(=C3)OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


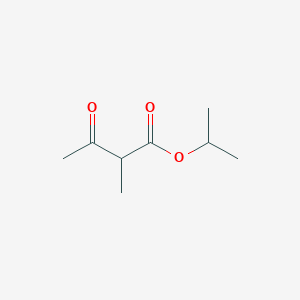
![5-(2-Chlorophenyl)-8-(4-chlorophenyl)-2-methyl-4,7-dioxo-1,4,7,8-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B14180277.png)
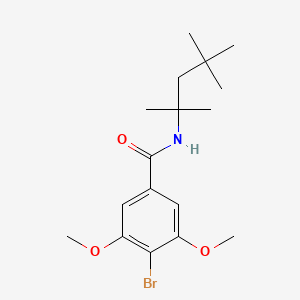
![4-[(1E)-3,3-Diethyltriaz-1-en-1-yl]-3-iodobenzoic acid](/img/structure/B14180281.png)
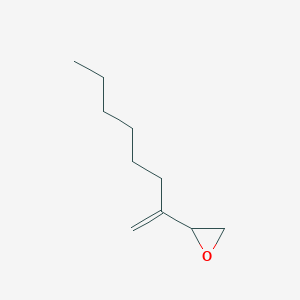
![2-{[2-(Diethoxyphosphoryl)phenoxy]methyl}prop-2-enoic acid](/img/structure/B14180294.png)

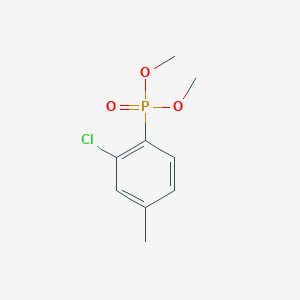
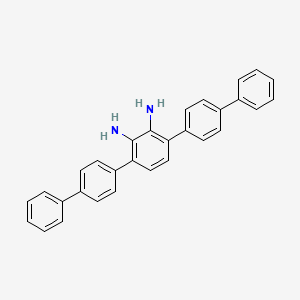

![1H-Isoindole-1,3(2H)-dione, 2-[1-(4,5-dimethyl[1,1'-biphenyl]-2-yl)ethyl]-](/img/structure/B14180332.png)
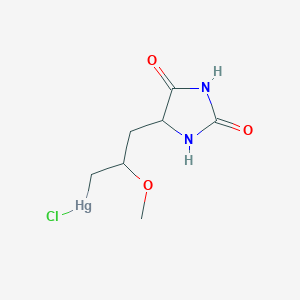
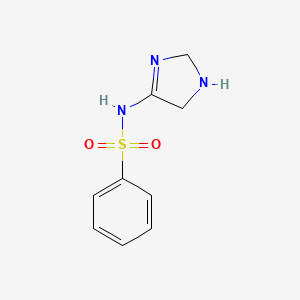
![N-(4-Chlorophenyl)-4-[4-(2-fluorophenyl)piperazin-1-yl]butanamide](/img/structure/B14180374.png)
